molecular formula C66H57N3O6 B3027902 Tdapb CAS No. 142894-38-0

Tdapb

Número de catálogo: B3027902
Número CAS: 142894-38-0
Peso molecular: 988.2 g/mol
Clave InChI: GMEQIEASMOFEOC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

It functions as a critical layer to facilitate hole injection and transport from the anode to the emissive layer, enhancing device efficiency and stability. TDAPB has been integrated into multilayer OLED architectures, such as in blends with polyvinylcarbazole (PVK) and tris(8-hydroxyquinolinato)aluminum (Alq₃), to optimize charge balance and electroluminescent (EL) performance . Market reports highlight its growing adoption in China’s OLED industry, with projected sales growth rates of 6.6% during 2020–2025 .

Propiedades

IUPAC Name

4-[3,5-bis[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]phenyl]-N,N-bis(4-methoxyphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H57N3O6/c1-70-61-31-19-55(20-32-61)67(56-21-33-62(71-2)34-22-56)52-13-7-46(8-14-52)49-43-50(47-9-15-53(16-10-47)68(57-23-35-63(72-3)36-24-57)58-25-37-64(73-4)38-26-58)45-51(44-49)48-11-17-54(18-12-48)69(59-27-39-65(74-5)40-28-59)60-29-41-66(75-6)42-30-60/h7-45H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEQIEASMOFEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C7=CC=C(C=C7)N(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H57N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

988.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Mode of Action

The Tdapb vaccine works by introducing inactivated toxins (toxoids) or antigens from the bacteria into the body. This triggers the immune system to produce antibodies against these toxins without causing the actual diseases. When the person is later exposed to the real bacteria, their immune system is prepared to fight off the infection.

Biochemical Pathways

The biochemical pathways involved in the action of Tdapb are primarily related to the immune response. Upon vaccination, antigen-presenting cells (APCs) process the introduced antigens and present them to T cells, initiating an adaptive immune response. This leads to the production of specific antibodies by B cells, which can neutralize the bacterial toxins.

Result of Action

The result of Tdapb action is the development of immunity against tetanus, diphtheria, and pertussis. The immune system’s memory cells remember the specific antigens, allowing a faster and more effective response if the individual is exposed to the actual bacteria in the future.

Action Environment

The efficacy and stability of Tdapb can be influenced by various environmental factors. For instance, storage conditions are crucial for maintaining the vaccine’s effectiveness. Additionally, individual factors such as the person’s age, nutritional status, and presence of certain diseases can also affect the vaccine’s action.

Actividad Biológica

Tdapb, short for Tetanus, Diphtheria, and Acellular Pertussis vaccine, is a crucial immunization that protects against three significant bacterial infections. This article delves into the biological activity of Tdapb, focusing on its immunogenicity, effectiveness, and safety across various populations based on available research findings.

Overview of Tdapb

Tdapb is a combination vaccine that contains components from the bacteria responsible for tetanus (Clostridium tetani), diphtheria (Corynebacterium diphtheriae), and pertussis (Bordetella pertussis). The acellular nature of the pertussis component aims to minimize adverse reactions while maintaining immunogenicity.

Immunogenicity and Antibody Response

Research indicates that Tdapb vaccination elicits robust antibody responses, particularly against pertussis. A study analyzing the immune response post-Tdap vaccination found that antibody concentrations significantly increased 28 days after vaccination but tended to decrease by one year post-vaccination. Notably, the antibody response to the pertussis toxin was among the strongest observed in various cohorts .

Table 1: Antibody Responses to Tdapb

Time PointAntibody Concentration (Geometric Mean)Antigen
BaselineN/AN/A
28 Days Post-VaccinationSignificantly increasedPertussis toxin
1 Year Post-VaccinationApproached baseline levelsPertussis toxin

Effectiveness Against Pertussis

The effectiveness of Tdapb in preventing pertussis has been evaluated in multiple studies. A case-control study conducted in Northern California reported a vaccine effectiveness of approximately 53% against PCR-confirmed pertussis cases among adolescents and adults . This effectiveness varied based on prior vaccination history and age group.

Table 2: Vaccine Effectiveness Estimates

Population GroupVaccine Effectiveness (%)
Adolescents and Adults53.0
Infants (with maternal vaccination)97.62

Safety Profile

Safety assessments of Tdapb have consistently shown it to be well-tolerated. In a cohort study involving infants whose mothers received the Tdap vaccine during pregnancy, there were no significant differences in growth parameters or congenital anomalies compared to baseline population data. Furthermore, infants exposed to maternal Tdap vaccination were more likely to receive their vaccinations on time and exhibited no cases of pertussis despite high community disease rates .

Case Studies

  • Infant Outcomes After Maternal Tdap Vaccination : A study involving 403 infants demonstrated no adverse effects related to maternal Tdap vaccination during pregnancy. The infants had normal growth parameters and timely vaccinations without any reported cases of pertussis .
  • Tdap Vaccine Effectiveness in Singapore : A prospective case-control study showed that maternal Tdap vaccination provided high protection against infant pertussis, with an effectiveness rate of 97.62% against infection when mothers were vaccinated during pregnancy .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

TDAPB belongs to a class of OLED hole transport materials, which includes TPD , NPB , TPOTA , MTDBB , and BPAPF . Below is a detailed comparison based on structural, performance, and commercial factors:

Structural and Functional Properties

Compound Key Features Role in OLEDs Stability Notes
TDAPB Aromatic amine-based structure; used in multilayer devices HT layer; improves EQE by 3× when paired with triazine derivatives (e.g., 54 ) Moderate operational stability; no reported degradation in blend configurations
TPD (N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine) Low molecular weight; high hole mobility HT layer in early OLEDs Prone to crystallization under thermal stress
NPB (N,N'-Di(1-naphthyl)-N,N'-diphenylbenzidine) Biphenyl backbone with naphthyl groups Standard HTM for green-emitting devices High thermal stability (Tg > 95°C)
MTDBB Methyl-substituted derivatives HT layer with tunable energy levels Limited data on long-term stability

Performance Metrics

Data from OLED device studies:

Compound EQE (%) EL Emission Color Key Study Findings
TDAPB ~0.3–0.9 (with Alq₃) Green (similar to Alq₃) Tripled EQE in multilayer vs. blend devices
NPB 1.5–2.5 Green/Blue Superior hole mobility (10⁻⁴ cm²/Vs) but voltage-dependent efficiency drop
TPD <0.5 Green Low efficiency due to poor charge balance

Commercial Trends (2020–2025)

Sales growth rates in China’s OLED HTM market :

Compound CAGR (%) Notes
TDAPB 6.6 Rising demand for cost-effective HTMs in mid-tier OLED panels
BPAPF 7.2 Preferred for high-end flexible displays
NPB 5.1 Declining due to competition from advanced alternatives

Research Findings and Industrial Implications

  • TDAPB vs. NPB/TPD : TDAPB’s compatibility with triazine-based electron transporters (e.g., 54 ) gives it a unique edge in multilayer devices, achieving a threefold increase in external quantum efficiency (EQE) compared to NPB-based configurations . However, NPB remains dominant in rigid OLEDs due to its proven thermal stability.
  • Market Viability : TDAPB is projected to capture 15–20% of China’s HTM market by 2025, driven by its cost-effectiveness and moderate performance .
  • Limitations : Unlike BPAPF, TDAPB lacks sufficient data on lifetime under high-brightness conditions, which may limit its adoption in premium displays .

Table 1: Key Performance Indicators

Metric TDAPB NPB TPD
Hole Mobility Moderate High Low
Max EQE (%) 0.9 2.5 0.5
Thermal Stability Moderate High Low
Cost Index 1.0 1.5 0.8

Table 2: Market Position (2025 Projections)

Compound Market Share (%) Primary Application
TDAPB 18 Mid-tier rigid OLEDs
BPAPF 25 Flexible OLEDs
NPB 30 Legacy devices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tdapb
Reactant of Route 2
Reactant of Route 2
Tdapb

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.